molecular formula C9H11I B169015 1-Iodo-3-isopropylbenzene CAS No. 19099-56-0

1-Iodo-3-isopropylbenzene

Cat. No. B169015
CAS RN: 19099-56-0
M. Wt: 246.09 g/mol
InChI Key: ABEHQMOOXFPCPF-UHFFFAOYSA-N
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Description

1-Iodo-3-isopropylbenzene, also known as 3-Iodoisopropylbenzene, is an organic compound with the chemical formula C9H11I . It has a molecular weight of 246.09 .


Molecular Structure Analysis

The molecular structure of 1-Iodo-3-isopropylbenzene contains a total of 21 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

1-Iodo-3-isopropylbenzene has a molecular weight of 246.09 . It should be stored at a refrigerated temperature .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 1-Iodo-3-isopropylbenzene has been utilized in the synthesis of various hydrocarbons and organic compounds. For example, Wittig (1980) explored the formation of diradicals (diyls) in chemical structures, emphasizing the role of ring strain and phenyl groups in weakening C-C linkages. This research contributes to our understanding of complex organic synthesis processes Wittig (1980).
  • Photoredox Catalytic Applications :

    • The compound has been applied in photoredox catalytic reactions. Guo et al. (2013) used iodo-Bodipy immobilized on porous silica as a recyclable photocatalyst for tandem oxidation-[3+2] cycloaddition reactions, which is relevant for the preparation of pyrrolo[2,1-a]isoquinoline Guo et al. (2013).
  • Nonlinear Optical Applications :

    • In the field of nonlinear optics, the crystal of 1-Iodo-3-Nitrobenzene, a related compound, has been studied for its potential applications. Vijaya Kumar et al. (2016) demonstrated its capability in nonlinear optical applications through various analyses including X-ray diffraction, UV-Vis absorption, and electrical conductivity measurements Vijaya Kumar et al. (2016).
  • Aerobic Oxidation and Organic Synthesis :

    • Aoki et al. (2005) investigated the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide as a key catalyst. This study provides insights into efficient methods for preparing phenol derivatives, which are important in pharmaceutical production Aoki et al. (2005).
  • Crystal Structure and Interactions :

    • The crystal packing and interactions of compounds similar to 1-Iodo-3-isopropylbenzene, such as 1-iodo-3-nitrobenzene, have been studied to understand their molecular interactions and structures. Merz (2003) explored the crystal packing formed by planar molecules linked by various intermolecular interactions Merz (2003).
  • Vibration Spectra and Rotational Isomerism :

    • The Raman and infrared spectra of halogenated alkanes, including 1-iodopropanes, were analyzed by Ogawa et al. (1978). This research contributes to our understanding of the vibrational properties and rotational isomerism in these compounds Ogawa et al. (1978).

Safety And Hazards

1-Iodo-3-isopropylbenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

1-iodo-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEHQMOOXFPCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304690
Record name 1-Iodo-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-isopropylbenzene

CAS RN

19099-56-0
Record name 1-Iodo-3-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19099-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
… The compound was prepared by General Method 6.1 and General Method 7 with 1-iodo-3-isopropylbenzene and isolated as a yellow oil (52.1 mg, 16%). …
Number of citations: 14 pubs.acs.org

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